Pregnenolone-d6 Major is a deuterated form of pregnenolone, a steroid hormone synthesized from cholesterol. Pregnenolone itself serves as a precursor for various steroid hormones, including progesterone, testosterone, and estrogen. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, an isotope of hydrogen. This modification enhances its stability and allows for more precise tracking in metabolic studies and analytical applications.
Chemically, pregnenolone is defined as pregn-5-en-3β-ol-20-one, featuring a steroid structure characterized by four interconnected cyclic hydrocarbons. The presence of hydroxyl and ketone functional groups contributes to its biological activity and solubility properties .
Pregnenolone-d6 exhibits several biological activities attributed to its role as a precursor in steroidogenesis. While pregnenolone itself does not possess significant hormonal activity, its metabolites have various effects:
The synthesis of pregnenolone-d6 can be achieved through several methods:
Pregnenolone-d6 Major is utilized in various fields:
Research on pregnenolone-d6 often focuses on its interactions with enzymes and receptors involved in steroid metabolism:
Pregnenolone-d6 is structurally similar to several other steroids. Here are some notable comparisons:
| Compound | Structure | Unique Features |
|---|---|---|
| Pregnenolone | Pregn-5-en-3β-ol-20-one | Precursor to multiple steroid hormones |
| Dehydroepiandrosterone | Androst-4-en-3β-ol-17-one | Key androgen precursor; more potent androgenic activity |
| Progesterone | Pregn-4-en-3,20-dione | Major progestogen; critical for reproductive health |
| 17α-Hydroxypregnenolone | Pregn-5-en-3β,17α-diol | Precursor for DHEA; involved in adrenal hormone synthesis |
Pregnenolone-d6's uniqueness lies in its isotopic labeling, which allows for precise tracking in metabolic studies without altering its biological properties significantly. Its deuterated form enhances stability while maintaining functionality within biological systems.
Liquid chromatography-tandem mass spectrometry represents the gold standard analytical technique for quantitative determination of Pregnenolone-d6 Major at trace concentration levels. The development of sensitive and specific methods requires comprehensive optimization of both chromatographic separation and mass spectrometric detection parameters [1] [2].
The fundamental challenge in Pregnenolone-d6 Major analysis stems from its poor native ionization efficiency under standard electrospray ionization conditions [1] [2]. To overcome this limitation, derivatization strategies have been implemented successfully. The most effective approach involves formation of oxime derivatives using hydroxylamine reagent, which significantly enhances ionization efficiency and provides stable positive ion formation [1] [2] [3].
Sample preparation protocols typically employ liquid-liquid extraction using methyl tert-butyl ether followed by derivatization [1] [2] [3]. This approach achieves extraction recoveries of 65% while maintaining analytical precision with relative standard deviations below 8% [2]. The deuterated internal standard compensation effectively corrects for matrix effects and extraction variability [2].
High-performance liquid chromatography separation utilizes reversed-phase columns with gradient elution systems. Optimal separation has been achieved using Accucore Phenyl-X columns (2.6 μm, 50 × 2.1 mm) operated at 40°C [1] [2] [3]. The mobile phase system consists of water with 0.1% formic acid (A) and methanol (B), with gradient programming optimized for steroid oxime elution [2] [3].
Analysis times range from 4.5 to 11 minutes depending on the specific method configuration [1] [4] [2]. Multi-channel high-performance liquid chromatography systems enable throughput capabilities of 13 to 52 injections per hour, facilitating high-volume analytical requirements [2].
Triple quadrupole mass spectrometers operating in selected reaction monitoring mode provide optimal sensitivity for Pregnenolone-d6 Major quantitation [1] [5] [4]. The oxime derivative of pregnenolone exhibits characteristic fragmentation patterns with quantitation transitions at m/z 332.25 → 86.25 and confirmation transitions at m/z 332.25 → 300.25 [2].
Deuterated internal standards, particularly pregnenolone-d4, demonstrate mass shifts providing transitions at m/z 336.30 → 90.30 for quantitation [2]. Ion source parameters require optimization with heated electrospray ionization operated at +3500 V with vaporizer temperatures of 400°C [2].
Current methodologies achieve limits of detection ranging from 0.002 to 0.02 ng/mL depending on sample matrix and derivatization efficiency [6] [7] [8]. Limits of quantification typically fall within 0.005 to 0.056 ng/mL range, providing adequate sensitivity for clinical and research applications [9] [2] [8].
Linear dynamic ranges extend from 0.01 to 500 ng/mL with correlation coefficients exceeding 0.999 when weighted calibration models are employed [2] [8]. This analytical range encompasses physiological concentrations and supports both diagnostic and research quantitation requirements [2].
| Parameter | Typical Values | Optimized Conditions |
|---|---|---|
| Limit of Detection (LOD) | 0.002-0.02 ng/mL | Derivatization with hydroxylamine |
| Limit of Quantification (LOQ) | 0.005-0.056 ng/mL | Signal-to-noise ratio >10:1 |
| Linear Range | 0.01-500 ng/mL | Weighted calibration (1/X) |
| Precision (CV %) | <8% | Deuterated internal standard |
| Accuracy (Recovery %) | 92-108% | Liquid-liquid extraction |
| Matrix Effects | Compensated by deuterated IS | MTBE extraction + ESI+ |
| Carryover (%) | <0.2% | Column washing protocol |
| Analysis Time (min) | 4.5-11 | Gradient elution C18/Phenyl-X |
Quantitative proton nuclear magnetic resonance spectroscopy has emerged as a complementary analytical technique for Pregnenolone-d6 Major analysis, offering unique advantages in terms of method independence and structural confirmation [9] [10]. The validation of quantitative nuclear magnetic resonance methods follows International Conference on Harmonisation Q2(R1) guidelines with specific adaptations for nuclear magnetic resonance-based quantitation [9] [11].
The development of quantitative proton nuclear magnetic resonance methods for Pregnenolone-d6 Major requires careful optimization of acquisition parameters and solvent selection [9] [11] [10]. Deuterated dimethyl sulfoxide has been identified as the optimal solvent system, providing complete sample dissolution while minimizing interference with target analyte signals [9] [11].
Critical acquisition parameters include relaxation delay times of 27 seconds to ensure complete spin relaxation, acquisition times of 2-3 seconds for adequate digital resolution, and 32 scans to achieve signal-to-noise ratios exceeding 250:1 [11]. Temperature control at 298 K ensures reproducible chemical shift positions and integration accuracy [11].
Internal standard selection requires compounds with non-overlapping signals and similar physicochemical properties. Maleic acid at 1.0 mg/mL concentration has proven effective as an internal standard for pregnenolone quantitation [9] [11]. The method provides quantitative determination based on peak area ratios between analyte and internal standard signals [9].
Comprehensive validation studies demonstrate linearity over the range 0.032 to 3.2 mg/mL with correlation coefficients exceeding 0.999 [9] [10]. Limits of detection and quantitation are established at 0.018 mg/mL and 0.056 mg/mL respectively, providing adequate sensitivity for bulk substance analysis [9] [10].
Precision assessments yield relative standard deviations below 2.88% for both repeatability and intermediate precision measurements [9] [11]. Accuracy evaluations through spike recovery studies demonstrate recoveries ranging from 98.5% to 100.99% across low, medium, and high concentration levels [9] [11].
Robustness testing evaluates method performance under deliberately varied conditions including temperature (±2K), relaxation delay time (±2 seconds), and number of scans (±2) [11]. All robustness parameters demonstrate relative standard deviations below 2%, confirming method stability [11].
The inherent specificity of nuclear magnetic resonance spectroscopy provides structural confirmation through characteristic chemical shift patterns and coupling constants [9] [10]. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence spectroscopy, enable unambiguous structural assignment and impurity detection [9].
Quantitative nuclear magnetic resonance methods demonstrate excellent specificity for pregnenolone identification through characteristic signals at δ 5.32 ppm (vinyl proton) and δ 3.51-3.45 ppm (3β-proton) [9]. The method effectively discriminates pregnenolone from structurally related steroids through distinct chemical shift patterns [9].
| Validation Parameter | Specification | ICH Q2(R1) Compliance |
|---|---|---|
| Linear Range | 0.032-3.2 mg/mL | R² > 0.999 |
| Limit of Detection | 0.018 mg/mL | S/N ≥ 3:1 |
| Limit of Quantification | 0.056 mg/mL | S/N ≥ 10:1 |
| Precision (RSD %) | <2.88% | RSD < 5% |
| Accuracy (Recovery %) | 98.5-100.99% | 95-105% |
| Robustness Temperature | ±2K variation | RSD < 2% |
| Robustness Relaxation Time | ±2s variation | RSD < 2% |
| Analysis Time | ~10 min per spectrum | Validated protocol |
Interlaboratory reproducibility assessment represents a critical component in establishing analytical method reliability and harmonization across different laboratory environments [12] [13] [14]. The evaluation of sensitivity thresholds ensures consistent performance at clinically relevant concentration levels while maintaining analytical quality standards [13] [14].
Sample preparation involves distribution of identical aliquots to participating laboratories along with detailed analytical protocols specifying extraction procedures, instrumental parameters, and calibration requirements [13] [14]. Quality control materials at low, medium, and high concentration levels enable assessment of method performance across the analytical range [13] [14].
Statistical evaluation employs robust statistical methods including calculation of consensus values, identification of outlying results, and assessment of between-laboratory variability [13] [14]. Z-score calculations enable identification of laboratories with systematic bias or excessive imprecision [13] [14].
Inter-laboratory coefficients of variation typically range from 8% to 15% for pregnenolone analysis at therapeutic concentration levels [2] [13] [14]. These values align with analytical performance specifications established for steroid hormone measurements in clinical laboratories [13] [14].
Bias assessment evaluates systematic differences between individual laboratory results and consensus values [13] [14]. Acceptable bias thresholds are typically established at ±15% to ±20% from consensus values, depending on the specific concentration level and clinical application [2] [13] [14].
Total analytical error calculations combine imprecision and bias components to provide comprehensive method performance assessment [13] [14]. Total error thresholds of 25% to 30% are commonly applied for steroid hormone measurements, ensuring clinical decision-making reliability [13] [14].
Ongoing proficiency testing programs enable continuous monitoring of analytical performance and identification of systematic issues requiring corrective action [13] [14]. Regular participation in external quality assessment schemes ensures maintained analytical competence and method reliability [13] [14].
Functional sensitivity assessment evaluates method performance at low concentration levels relevant to clinical decision-making [7] [13]. This involves analysis of samples at concentrations approaching the limit of quantitation with assessment of precision and accuracy performance [7] [13].
Clinical sensitivity thresholds are established based on biological variation data and medical decision limits for pregnenolone measurements [13]. These thresholds ensure analytical methods provide adequate sensitivity for detecting clinically significant concentration changes [13].